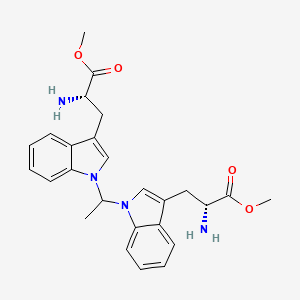

Tadalafil EP impurity 7

Description

Significance of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling is the systematic process of detecting, identifying, and quantifying both organic and inorganic impurities, as well as residual solvents, in a drug substance. simsonpharma.comsynzeal.com This comprehensive analysis serves several crucial functions in pharmaceutical quality assurance:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to guarantee that the levels of any given impurity are below a threshold that would compromise the safety or therapeutic effect of the drug. allmpus.com

Process Understanding and Control: By identifying the impurities that arise during synthesis and storage, manufacturers can gain a deeper understanding of the chemical processes involved. This knowledge allows for the optimization of reaction conditions and purification procedures to minimize the formation of unwanted byproducts.

Stability Assessment: Impurity profiling is integral to stability studies, as it helps to identify degradation products that may form over time, ensuring the drug maintains its quality throughout its shelf life. allmpus.com

Regulatory Compliance: Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. researchgate.net A thorough impurity profile is a key component of the documentation submitted for regulatory approval.

Regulatory Landscape for Pharmaceutical Impurities (ICH, Pharmacopoeial Standards)

A harmonized regulatory framework governs the control of impurities in pharmaceuticals, ensuring consistent quality standards across different markets.

The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. The most relevant to impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. clearsynth.com It establishes thresholds for reporting (0.05%) and identification (0.10% or a daily intake of 1.0 mg, whichever is lower) of impurities.

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients in the finished pharmaceutical product. europa.eu

These guidelines outline a rational approach to setting acceptance criteria for impurities based on scientific principles and safety considerations.

The European Pharmacopoeia (Ph. Eur.) provides legally binding quality standards for medicines and their ingredients in Europe. edqm.eugeneesmiddeleninformatiebank.nl Individual drug substance monographs, such as the one for Tadalafil, list specified impurities that must be controlled. edqm.eu These monographs detail the analytical procedures for detecting and quantifying these impurities and set specific acceptance criteria. The Ph. Eur. works in conjunction with the ICH guidelines to ensure a comprehensive approach to impurity control.

Contextualization of Tadalafil within Pharmaceutical Manufacturing

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). daicelpharmastandards.com The synthesis of Tadalafil is a multi-step chemical process that, like any complex synthesis, can lead to the formation of various process-related impurities and potential degradation products. researchgate.netresearchgate.net The manufacturing process for Tadalafil tablets typically involves steps such as wet granulation, milling, blending, compression, and coating. europa.eu Each of these stages presents opportunities for the introduction or formation of impurities.

Overview of the Tadalafil Impurity Profile

The European Pharmacopoeia monograph for Tadalafil lists several specified impurities that must be monitored and controlled. These are designated with letters (e.g., Impurity A, B, C, etc.). cleanchemlab.compharmaffiliates.com One such specified impurity is Tadalafil EP Impurity 7.

Interactive Data Table: this compound Details

| Property | Value |

| Chemical Name | (6R,12aR)-2-Methyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |

| CAS Number | 749864-17-3 |

| Molecular Formula | C20H18N2O4 |

| Molecular Weight | 350.37 g/mol |

Data sourced from commercial suppliers of pharmaceutical reference standards. simsonpharma.comambeed.com

Structure

3D Structure

Properties

Molecular Formula |

C26H30N4O4 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-[1-[1-[3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indol-1-yl]ethyl]indol-3-yl]propanoate |

InChI |

InChI=1S/C26H30N4O4/c1-16(29-14-17(12-21(27)25(31)33-2)19-8-4-6-10-23(19)29)30-15-18(13-22(28)26(32)34-3)20-9-5-7-11-24(20)30/h4-11,14-16,21-22H,12-13,27-28H2,1-3H3/t16?,21-,22+ |

InChI Key |

MBLXCZDKUSOHOE-WKRVNPTQSA-N |

Isomeric SMILES |

CC(N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)OC)N |

Canonical SMILES |

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N)N3C=C(C4=CC=CC=C43)CC(C(=O)OC)N |

Origin of Product |

United States |

Identity and Structural Characterization of Methyl R,e 2 Benzo D 1 2 Dioxol 5 Ylmethylene Amino 3 1h Indol 3 Yl Propanoate Tadalafil Ep Impurity 7

Chemical Nomenclature and Systematic Identification

Systematic identification begins with universally accepted chemical naming conventions and registry numbers, which ensure unambiguous communication and reference within the scientific community.

The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Its official IUPAC name is Methyl (R,E)-2-((benzo[d] venkatasailifesciences.comsimsonpharma.comdioxol-5-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate . venkatasailifesciences.com This name precisely describes the molecular structure, including the stereochemistry at the chiral center ('R' configuration) and the geometry of the imine double bond ('E' configuration).

The Chemical Abstracts Service (CAS) has assigned the unique identifier 749864-17-3 to this specific chemical substance, facilitating its tracking in databases and scientific literature. venkatasailifesciences.comsimsonpharma.com

Based on its IUPAC name and structure, the molecular formula for Tadalafil EP Impurity 7 is C20H18N2O4 . simsonpharma.com This formula corresponds to a molecular weight of approximately 350.37 g/mol . This information is fundamental for analytical calculations and is confirmed through mass spectrometry.

| Identifier | Information |

|---|---|

| IUPAC Name | Methyl (R,E)-2-((benzo[d] venkatasailifesciences.comsimsonpharma.comdioxol-5-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate |

| CAS Registry Number | 749864-17-3 |

| Molecular Formula | C20H18N2O4 |

| Molecular Weight | 350.37 g/mol |

Advanced Spectroscopic Methodologies for Structural Elucidation

The proposed structure of an impurity must be rigorously confirmed using a suite of advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and together they offer definitive proof of the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its constitution and configuration.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for every unique proton in the molecule. Expected signals include those for the aromatic protons of the indole (B1671886) and benzodioxole rings, a singlet for the methylenedioxy (-O-CH₂-O-) protons, a singlet for the methyl ester (-OCH₃) protons, and signals corresponding to the propanoate backbone. The coupling patterns and chemical shifts of these protons help to establish the connectivity of the molecular framework.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments, showing distinct signals for the carbonyl carbon of the ester, the imine carbon, and the various aromatic and aliphatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish proton-proton and proton-carbon correlations, respectively. For confirming the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical, as it can show through-space interactions between protons, helping to affirm the (R) and (E) configurations. nih.gov The structural confirmation of Tadalafil degradation products and analogues frequently relies on such comprehensive NMR studies. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. sterlingpharmasolutions.com For this compound, HRMS would provide an exact mass measurement that corresponds to the molecular formula C20H18N2O4. nih.gov

This technique distinguishes the impurity from other compounds with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the impurity molecule is fragmented. The resulting fragmentation pattern provides valuable information about the structural subunits and how they are connected, further corroborating the proposed structure. asianpubs.orgnih.gov

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the indole ring, C=O stretching of the ester group (typically around 1740 cm⁻¹), C=N stretching of the imine, C-O stretching for the ester and ether linkages in the benzodioxole moiety, and various C=C stretching bands from the aromatic rings. researchgate.netnih.gov The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound against a reference standard. wiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. This compound contains extensive conjugated systems, including the indole and benzodioxole rings and the imine double bond. These systems are expected to absorb UV light strongly. For comparison, Tadalafil itself has a maximum absorbance (λmax) at approximately 284 nm. researchgate.net this compound would exhibit its own characteristic λmax in this region, which is useful for its detection and quantification by UV-based chromatographic methods.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for indole, benzodioxole, methyl ester, and propanoate protons. |

| ¹³C NMR | Signals for ester carbonyl, imine, aromatic, and aliphatic carbons. |

| HRMS | Accurate mass measurement confirming the C20H18N2O4 molecular formula. |

| IR Spectroscopy | Characteristic stretching bands for N-H (indole), C=O (ester), C=N (imine), and C-O groups. |

| UV-Vis Spectroscopy | Strong UV absorbance with a characteristic λmax due to conjugated aromatic systems. |

Elucidation of Formation Mechanisms for Methyl R,e 2 Benzo D 1 2 Dioxol 5 Ylmethylene Amino 3 1h Indol 3 Yl Propanoate

Process-Related Impurity Formation during Tadalafil Synthesis

The primary route for the formation of Tadalafil EP Impurity 7 is as a process-related impurity during the synthesis of Tadalafil. The synthesis of Tadalafil prominently features the Pictet-Spengler reaction, a key chemical transformation that constructs the tetracyclic core of the molecule. wikipedia.orgresearchgate.net

Side Reactions and Undesired Transformations of Precursors

While side reactions of individual precursors could theoretically lead to various impurities, the formation of this compound is a direct consequence of the intended reaction between the two key starting materials, D-tryptophan methyl ester and piperonal (B3395001), not proceeding to completion. acgpubs.orggoogle.com It is the intermediate of the initial condensation step of the Pictet-Spengler reaction.

Incomplete Reactions and Residual Starting Materials/Intermediates

The most significant pathway for the formation of this compound is an incomplete Pictet-Spengler reaction. The synthesis of Tadalafil typically begins with the condensation of D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carboxaldehyde) to form a Schiff base, which is precisely the structure of this compound. acgpubs.orggoogle.com This imine is an essential intermediate that subsequently undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline ring system of Tadalafil. wikipedia.orgnih.gov

If the reaction conditions are not optimized, the cyclization step may not proceed to completion, leading to the presence of the unreacted imine intermediate, this compound, in the reaction mixture. Factors that can contribute to the accumulation of this impurity include:

Reaction Kinetics vs. Thermodynamics: The Pictet-Spengler reaction can be under either kinetic or thermodynamic control, which can influence the product distribution and the extent of reaction completion. libretexts.orgyoutube.comlibretexts.org Suboptimal temperatures or reaction times may favor the initial imine formation but not provide sufficient energy to overcome the activation barrier for the subsequent cyclization.

Catalyst Concentration and Activity: The cyclization step is acid-catalyzed. wikipedia.orgreddit.com Insufficient catalyst concentration or the use of a catalyst with inappropriate acidity (pKa) can slow down the rate of cyclization, allowing the imine intermediate to persist. Conversely, an excessively high concentration of acid could potentially lead to unwanted side reactions, though the primary concern regarding Impurity 7 is the lack of cyclization.

Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction steps, thereby affecting the reaction rate and completeness. google.com

| Factor | Observation | Potential Impact on Impurity 7 Formation | Reference |

|---|---|---|---|

| Reaction Type | Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. | Impurity 7 is the Schiff base intermediate of this reaction. | acgpubs.orgwikipedia.org |

| Reaction Stage | Incomplete intramolecular cyclization of the imine intermediate. | Leads to the persistence and accumulation of Impurity 7. | wikipedia.org |

| Catalysis | The cyclization step is acid-catalyzed. | Inadequate catalysis can hinder the conversion of Impurity 7 to the subsequent tetracyclic intermediate. | wikipedia.orgreddit.com |

Catalyst-Related or Reagent-Related Impurity Generation

While catalysts and reagents can introduce their own set of impurities, in the context of this compound formation, their primary role is indirect. The choice and concentration of the acid catalyst are critical in driving the Pictet-Spengler reaction to completion. wikipedia.org An inappropriate catalyst or suboptimal reaction conditions can lead to the accumulation of the imine intermediate (Impurity 7) rather than directly generating it from a side reaction with the catalyst itself.

Degradation Pathways of Tadalafil Leading to Impurity 7 Formation

Forced degradation studies are essential for identifying potential degradation products of a drug substance under various stress conditions. tandfonline.com Tadalafil has been shown to be susceptible to degradation under hydrolytic and oxidative conditions. researchgate.netimpactfactor.orgrjptonline.org

Hydrolytic Degradation Products and Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. Studies have shown that Tadalafil degrades under both acidic and alkaline hydrolytic conditions. researchgate.netrjptonline.org However, the formation of this compound as a direct hydrolytic degradant is chemically unlikely. The formation of Impurity 7 from Tadalafil would necessitate the cleavage of the piperazine (B1678402) ring at two specific points to regenerate the amine of D-tryptophan methyl ester and the aldehyde of piperonal, which could then recombine to form the imine. This complex series of bond cleavages is not a typically observed hydrolytic pathway for such a stable heterocyclic system.

One study on the forced degradation of Tadalafil under acidic conditions identified a novel degradation product, (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] acgpubs.orgwikipedia.orgdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione, which results from the opening of the six-membered ring containing the indole (B1671886) nitrogen and oxidation at a chiral carbon. asianpubs.orgasianpubs.org This finding highlights that acidic hydrolysis leads to complex rearrangements rather than a simple reversion to starting materials or the imine intermediate.

Oxidative Degradation Products and Mechanisms

Oxidative degradation involves the reaction of the drug substance with oxidizing agents. Tadalafil has been found to be susceptible to oxidative stress. researchgate.netimpactfactor.orgrjptonline.org However, the formation of this compound through an oxidative pathway is not a chemically plausible mechanism. Oxidative reactions typically target electron-rich moieties, and in the case of Tadalafil, this would more likely involve the indole ring or other parts of the molecule susceptible to oxidation, rather than a cleavage of the piperazine ring to form an imine. Studies on the oxidative degradation of Tadalafil have not reported the formation of Impurity 7. semanticscholar.org

| Stress Condition | Observed Degradation of Tadalafil | Formation of Impurity 7 Reported | Plausibility of Impurity 7 Formation | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Yes, leads to complex degradation products. | No | Unlikely, as it would require multiple specific bond cleavages in the piperazine ring. | researchgate.netasianpubs.orgasianpubs.org |

| Alkaline Hydrolysis | Yes | No | Unlikely, for similar reasons as acidic hydrolysis. | researchgate.netrjptonline.org |

| Oxidative | Yes | No | Unlikely, as oxidation would likely target other functional groups. | researchgate.netimpactfactor.orgrjptonline.org |

Photolytic Degradation Processes and Photoproducts

Forced degradation studies are a crucial component of drug development and are mandated by regulatory agencies to understand the stability of a drug substance. Studies on the photolytic stability of Tadalafil have generally indicated that the molecule is stable under exposure to UV light. acgpubs.orgresearchgate.net

Specifically, when subjected to photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines, significant degradation of Tadalafil is not typically observed. researchgate.net This suggests that the formation of this compound is not a result of the photolytic degradation of the Tadalafil molecule itself.

However, the photolytic stability of the intermediates in the Tadalafil synthesis, such as D-tryptophan methyl ester and piperonal, could potentially contribute to impurity formation, though this is less documented. It is conceivable that under certain photolytic conditions, side reactions involving these intermediates could occur, but the primary route to this compound remains the direct condensation reaction.

Thermal Degradation Pathways

Similar to photolytic stability, Tadalafil has demonstrated considerable stability under thermal stress conditions. researchgate.nettandfonline.com Forced degradation studies involving exposure of Tadalafil to high temperatures have not shown significant formation of degradation products. tandfonline.com Therefore, it is unlikely that this compound is formed through the thermal degradation of the final Tadalafil drug substance.

The thermal stability of the synthetic intermediates is also a factor to consider. While stable under normal processing conditions, prolonged exposure to elevated temperatures could potentially influence the equilibrium of the Schiff base formation, but this is not considered a primary pathway for the generation of this impurity under controlled manufacturing processes.

Impurity Formation during Storage and Formulation Processes

The formation of impurities during the storage of a drug substance and throughout the formulation process is a critical quality attribute that must be assessed. For Tadalafil, impurities can arise from interactions with excipients, residual moisture, or exposure to environmental factors such as light and heat. daicelpharmastandards.com

Given that this compound is a Schiff base, its formation is theoretically possible through the reverse reaction (hydrolysis) of an intermediate followed by the condensation of D-tryptophan methyl ester and piperonal if they were present as impurities in the drug substance. However, due to the high purity requirements for APIs, the presence of significant amounts of these starting materials in the final Tadalafil product is highly unlikely.

The primary concern during storage and formulation is the degradation of the Tadalafil molecule itself. As previously discussed, Tadalafil is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.net However, the degradation products formed under these conditions are distinct from this compound.

Therefore, the presence of this compound in a finished drug product is almost certainly due to its formation during the synthesis of the API and its subsequent carryover through the purification process, rather than its formation during storage or formulation.

Research Findings Summary

| Aspect | Findings | Supporting Evidence |

| Formation Mechanism | Process-related impurity arising from the condensation of D-tryptophan methyl ester and piperonal. | Inferred from the known synthetic pathways of Tadalafil. |

| Photolytic Degradation | Tadalafil is generally stable under photolytic stress. Impurity 7 is not a known photoproduct. | acgpubs.orgresearchgate.net |

| Thermal Degradation | Tadalafil is generally stable under thermal stress. Impurity 7 is not a known thermal degradation product. | researchgate.nettandfonline.com |

| Storage and Formulation | Impurity 7 is unlikely to form during storage or formulation. Its presence indicates carryover from the API synthesis. | daicelpharmastandards.com |

Advanced Analytical Methodologies for the Detection, Separation, and Quantification of Methyl R,e 2 Benzo D 1 2 Dioxol 5 Ylmethylene Amino 3 1h Indol 3 Yl Propanoate

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. For Tadalafil and its related substances, including Impurity 7, liquid and gas chromatography techniques are employed to achieve effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Tadalafil and its impurities due to its high resolution, sensitivity, and reproducibility. ijpar.com The development of a stability-indicating HPLC method is essential to separate the API from any process-related impurities and degradation products. tandfonline.comresearchgate.net

The choice of stationary phase is paramount for achieving the desired selectivity in HPLC separations. For the analysis of Tadalafil and its impurities, reversed-phase columns are predominantly used. ijpar.com

C18 (Octadecylsilyl) Columns : C18 is the most common stationary phase and is often the first choice for separating Tadalafil and its related compounds due to its hydrophobic nature, which provides strong retention for the relatively non-polar Tadalafil molecule and its impurities. tandfonline.com Various brands of C18 columns have been successfully used, differing in particle size, pore size, and surface area, which can influence the separation performance. tandfonline.comnih.govnih.gov

Phenyl Columns : Phenyl stationary phases offer alternative selectivity compared to C18 phases. chromatographyonline.com These columns can provide unique π-π interactions with aromatic analytes like Tadalafil and its impurities, which all contain multiple aromatic rings. chromatographyonline.comchromatographytoday.com This can be particularly useful for separating isomers or closely related impurities that are difficult to resolve on a C18 column. chromatographyonline.com While C18 interactions are primarily based on hydrophobicity, phenyl phases add another dimension of interaction, potentially enhancing the resolution between the main component and Impurity 7. chromatographyonline.com

Table 1: HPLC Stationary Phase Parameters for Tadalafil Impurity Analysis

| Stationary Phase | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inertsil C18 | 150 x 4.6 mm | 5 µm | nih.gov |

| Eclipse Plus C18 | 250 x 4.6 mm | 5 µm | tandfonline.com |

| Hypersil GOLD C18 | 150 x 4.6 mm | 5 µm | nih.gov |

| Agilent Zorbax poroshell 120EC-C18 | 100 x 4.6 mm | 2.7 µm | ijpar.com |

The mobile phase composition, including the organic modifier, buffer, and pH, critically influences the retention and selectivity of the separation.

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent is typical for reversed-phase HPLC. Acetonitrile and methanol are the most common organic modifiers used for Tadalafil analysis. japsonline.comnih.gov The choice and ratio of the organic solvent can significantly alter the selectivity of the separation.

pH Control : The pH of the mobile phase is a critical parameter, especially for ionizable compounds. Adjusting the pH with buffers like phosphate or acetate helps to maintain a consistent ionization state of the analytes, leading to reproducible retention times and improved peak shapes. researchgate.netnih.gov For Tadalafil and its impurities, methods have been developed using a range of pH values, often in the acidic range (e.g., pH 2.5 to 4.0), to ensure good peak symmetry. researchgate.netresearchgate.netnih.gov

Gradient Elution : While isocratic elution (constant mobile phase composition) can be used for simple separations, gradient elution is often necessary for resolving complex mixtures of impurities. tandfonline.com A gradient program, where the proportion of the organic solvent is increased over time, allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe, ensuring that late-eluting impurities are detected. researchgate.net

Table 2: Examples of HPLC Mobile Phase Compositions and Elution Strategies

| Mobile Phase Components | Elution Mode | Flow Rate | Reference |

|---|---|---|---|

| Phosphate buffer (10 mM, pH 3.2) : Acetonitrile (50:50 v/v) | Isocratic | 1.0 mL/min | nih.gov |

| Ammonium acetate (10 mM) : Methanol (35:65 v/v) | Isocratic | 1.0 mL/min | japsonline.com |

| Solution A: 0.1% Formic acid in water; Solution B: Methanol | Gradient | 0.6 mL/min | tandfonline.com |

UV/Photodiode Array (PDA) detection is the standard for HPLC analysis of Tadalafil. The selection of an appropriate wavelength is crucial for achieving the required sensitivity and for quantifying impurities accurately.

Tadalafil exhibits a maximum UV absorbance (λmax) at approximately 284-285 nm, and this wavelength is often used for its quantification. researchgate.netresearchgate.net However, for impurity profiling, the choice is more complex. Impurities may have different chromophores and thus different UV spectra and λmax values. chromforum.org A PDA detector is advantageous as it acquires the entire UV spectrum for each peak, aiding in peak identification and purity assessment. When analyzing for Tadalafil EP Impurity 7, a wavelength is chosen that provides adequate sensitivity for both the main compound and the impurity. This might be the λmax of Tadalafil, the λmax of the impurity if known, or a compromise wavelength that offers a reasonable response for all compounds of interest. chromforum.org

Table 3: UV/PDA Wavelengths Used for Detection of Tadalafil and Related Substances

| Detection Wavelength (nm) | Rationale/Application | Reference |

|---|---|---|

| 295 nm | Quantification of Tadalafil | nih.gov |

| 284 nm | Quantification of Tadalafil (close to λmax) | scielo.br |

| 280 nm | Quantitative analysis of Tadalafil | japsonline.com |

| 260 nm | Simultaneous determination of Tadalafil and another API | nih.gov |

| 230 nm | Detection of multiple drugs and counterfeits | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This technology offers significant advantages for impurity analysis, including higher resolution, increased speed, and improved sensitivity. nih.govresearchgate.net For the analysis of Tadalafil and its impurities, UHPLC methods can reduce run times from over 30 minutes to just a few minutes, drastically increasing sample throughput. researchgate.netnih.gov The enhanced resolution allows for better separation of closely eluting impurities, which is critical for accurate quantification. nih.gov

Table 4: Comparison of Typical HPLC and UHPLC Method Parameters

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm length, 4.6 mm i.d. | 50-150 mm length, 2.1 mm i.d. |

| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.7 mL/min |

| Analysis Time | 20 - 40 minutes | 1 - 10 minutes |

| System Pressure | < 6000 psi | > 15000 psi |

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While non-volatile compounds like Tadalafil and this compound are not typically analyzed by GC without derivatization, the technique is essential for controlling other potential impurities in the API. researchgate.net The role of GC in the quality control of Tadalafil would be to quantify volatile process-related impurities, such as residual solvents used during the synthesis. The identification and control of these volatile impurities are mandated by regulatory guidelines.

Studies have shown that Tadalafil can be analyzed by GC-MS, often after a derivatization step to increase its volatility. researchgate.netnih.gov A GC-MS method was developed for the identification of Tadalafil in various matrices using a short capillary column, achieving a run time of under 6 minutes. nih.govcapes.gov.br While not the primary method for analyzing this compound, these studies demonstrate the capability of GC-based methods in the broader analytical strategy for Tadalafil.

Table 5: List of Compounds

| Compound Name |

|---|

| Tadalafil |

| This compound (Methyl (R,E)-2-((benzo[d] researchgate.netjapsonline.comdioxol-5-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate) |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid |

| Ammonium Acetate |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the impurity profiling of Tadalafil, offering a simple, rapid, and cost-effective method for separating Tadalafil from its related substances, including Impurity 7. The technique is performed on HPTLC plates pre-coated with silica gel 60 F254 as the stationary phase. researchgate.nethumanjournals.com

The separation is achieved by developing the plate in a chamber containing a specific mobile phase. Various solvent systems have been developed to achieve optimal separation. For instance, a mixture of toluene and methanol (7.2:2.8, v/v) has been successfully used, as has a combination of ethyl acetate, toluene, methanol, and ammonia (5:3:2:0.5, by volume). researchgate.netnih.gov Another greener mobile phase consisting of ethyl acetate and ethanol with ammonia has also been effectively employed. nih.gov After development, the plates are dried, and the separated spots are visualized under UV light, typically at a wavelength of 280 nm or 285 nm. researchgate.netnih.gov The Rf (retention factor) value for each compound is distinct under specific chromatographic conditions, allowing for identification. Densitometric scanning enables the quantification of the impurities. HPTLC methods have been validated for parameters such as linearity, precision, and accuracy, demonstrating their suitability for routine quality control. researchgate.net

Table 1: Representative HPTLC Method Parameters for Tadalafil Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 | researchgate.nethumanjournals.comnih.gov |

| Mobile Phase System 1 | Toluene: Methanol (7.2: 2.8 v/v) | researchgate.net |

| Mobile Phase System 2 | Ethyl acetate: Toluene: Methanol: Ammonia (5:3:2:0.5 by volume) | nih.gov |

| Mobile Phase System 3 | Toluene: n-propanol: Triethylamine (6:2:2 v/v/v) | humanjournals.com |

| Detection Wavelength | Densitometric scanning at 280 nm or 285 nm | researchgate.netnih.gov |

| Typical Rf Value for Tadalafil | 0.50 ± 0.02 | researchgate.net |

Hyphenated Analytical Techniques for Comprehensive Impurity Characterization

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and precise quantification of Tadalafil and its impurities. istanbul.edu.trubbcluj.ro The chromatographic separation is typically achieved on a reverse-phase C18 column. nih.govasianpubs.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium formate or formic acid, run in either isocratic or gradient mode. nih.govasianpubs.orgresearchgate.net

Following separation by LC, the analyte enters the mass spectrometer, where it is ionized, most commonly using an electrospray ionization (ESI) source in positive ion mode. istanbul.edu.trdergipark.org.tr For quantification, the tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion, [M+H]+) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity. For Tadalafil, the precursor-to-product ion transition m/z 390.4 → 268.3 is commonly used for quantification. nih.govubbcluj.ro For this compound, with a molecular weight of 350.4 g/mol , a precursor ion of m/z 351.4 [M+H]+ would be selected and fragmented to generate specific product ions for its unambiguous identification and quantification. venkatasailifesciences.com

Table 2: Typical LC-MS/MS Parameters for Tadalafil Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reverse Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Acetate with 0.1% Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | istanbul.edu.trdergipark.org.tr |

| Detection Mode | Multiple Reaction Monitoring (MRM) | istanbul.edu.tr |

| MRM Transition (Tadalafil) | Precursor Ion (m/z) 390.4 → Product Ion (m/z) 268.3 | nih.govubbcluj.ro |

| MRM Transition (Qualifier) | Precursor Ion (m/z) 390.1 → Product Ion (m/z) 135.0 | istanbul.edu.trubbcluj.ro |

While this compound is not typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its high molecular weight and low volatility, the technique is crucial for profiling other potential impurities in the Tadalafil manufacturing process. ste-mart.comnih.gov Specifically, GC-MS is the method of choice for detecting and quantifying volatile and semi-volatile organic compounds that may be present as starting materials, reagents, or by-products. thermofisher.comresearcher.life

For instance, reagents like chloroacetyl chloride and thionyl chloride, which may be used in related synthetic routes, are potentially genotoxic and can be monitored by GC. researcher.life The analysis involves injecting the sample into a heated inlet, where volatile components are vaporized and separated on a capillary column (e.g., Agilent DB-1). nih.govresearcher.life The separated components then enter the mass spectrometer, are ionized (commonly by electron ionization), and detected based on their mass-to-charge ratio and fragmentation patterns. nih.gov This allows for the identification of unknown volatile impurities and ensures they are controlled within acceptable limits in the final API. thermofisher.com

Method Validation Parameters for Impurity Determination

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as the main API, other impurities, degradation products, and matrix components. ijrti.orgacademicjournals.orgnih.gov For a chromatographic method intended to quantify this compound, specificity is established by showing that the peak corresponding to this impurity is well-separated from the peak of Tadalafil and any other known related substances. nih.gov

This is typically demonstrated by injecting individual solutions of Tadalafil and all known impurities to determine their retention times. A mixture of these components is then analyzed to ensure baseline resolution between all peaks. Furthermore, forced degradation studies are performed by exposing Tadalafil to stress conditions (acidic, basic, oxidative, thermal) to generate potential degradation products. academicjournals.org The analytical method must be able to separate Impurity 7 from these degradation products, proving it is a stability-indicating method. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is often employed to confirm that the analyte peak is spectrally pure and free from any co-eluting species. academicjournals.org

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com To determine the linearity for the quantification of this compound, a series of solutions are prepared at different concentrations. ajrconline.org The calibration range for impurities is typically established from the Limit of Quantification (LOQ) to approximately 120% or 150% of the specified limit for that impurity. ajrconline.org

For Tadalafil impurities, validated methods have shown linearity over ranges such as 0.112 to 1.96 µg/mL. researchgate.net The solutions are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration of the impurity. japsonline.com The linearity is evaluated by performing a linear regression analysis. A method is considered linear if the correlation coefficient (R²) is typically ≥ 0.999. ijrti.orgresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method, with LOQ values for Tadalafil impurities reported in the range of 0.018 to 0.033 µg/mL. ajrconline.org

Table 3: Example Linearity and Range Data for Tadalafil Impurity Methods

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Calibration Range for Impurities | 0.112 to 1.96 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | ≥ 0.999 | ijrti.orgresearchgate.net |

| Limit of Detection (LOD) | 0.006 - 0.011 µg/mL | ajrconline.org |

| Limit of Quantification (LOQ) | 0.018 - 0.033 µg/mL | ajrconline.org |

Accuracy and Precision (Repeatability and Intermediate Precision)

Specific data on the accuracy and precision of an analytical method for this compound is not available in the reviewed literature. Accuracy would be determined by the recovery of known amounts of the impurity spiked into a sample matrix, while precision would be assessed through the analysis of multiple samples, both within the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limits of detection and quantification for this compound using a validated analytical method have not been publicly reported. The LOD is the lowest concentration of the impurity that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Robustness and Ruggedness of Analytical Methods

Information regarding the robustness and ruggedness of an analytical method for this compound is not available. Robustness studies would involve making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature) to assess its reliability, while ruggedness would evaluate the method's performance across different laboratories, analysts, and instruments.

Impurity Control Strategies and Quality Management for Methyl R,e 2 Benzo D 1 2 Dioxol 5 Ylmethylene Amino 3 1h Indol 3 Yl Propanoate

Minimization of Impurity Formation through Process Optimization

The most effective strategy to control impurities is to minimize their formation during the manufacturing process. This is achieved through careful process optimization, focusing on critical process parameters that influence the reaction pathways leading to impurity generation.

Reaction Conditions: The formation of Impurity 7, an intermediate, can be minimized by optimizing the subsequent reaction step that consumes it. This includes fine-tuning parameters such as reaction temperature, pressure, and time to drive the reaction to completion, thereby reducing the amount of unreacted intermediate.

Stoichiometry of Reactants: Adjusting the molar ratios of reactants and reagents in the subsequent cyclization step can ensure the efficient conversion of Impurity 7.

Solvent and Catalyst Selection: The choice of solvent and catalyst can profoundly impact reaction kinetics and selectivity. For instance, replacing a solvent like Dimethylformamide (DMF) with a more suitable alternative has been shown in other pharmaceutical processes to avoid the formation of certain impurities. nih.gov Similarly, selecting an appropriate catalyst can accelerate the desired reaction, leaving less room for intermediate carry-over.

Purification Techniques: Developing robust purification methods for intermediates and the final API is crucial. Techniques like recrystallization or chromatography can be optimized to effectively remove Impurity 7. For example, a process for Tadalafil tablets involves micronization with a hydrophilic diluent to improve properties and facilitate subsequent processing, which can also impact the final impurity profile. google.com

A study on the synthesis of another complex molecule, Brigatinib, demonstrated that impurity formation could be significantly reduced by measures such as nitrogen sparging to prevent oxidation, replacing DMF to avoid pyrolysis-related impurities, and controlling raw material quality. nih.gov These principles are directly applicable to controlling process-related impurities like Tadalafil Impurity 7.

Control of Raw Materials and Intermediate Quality

The quality of starting materials and intermediates is fundamental to controlling the impurity profile of the final API. researchgate.net Since Impurity 7 is derived from D-tryptophan methyl ester hydrochloride and piperonal (B3395001), stringent controls on these raw materials are necessary. researchgate.netacgpubs.org

Starting Material Specifications: Strict specifications should be established for D-tryptophan methyl ester and piperonal. This includes limits on their own impurities, which could potentially react to form undesired by-products. For instance, controlling enantiomeric impurities in the starting material D-tryptophan methyl ester hydrochloride is critical for the stereochemical purity of Tadalafil. nifdc.org.cn

Intermediate Purity: The purity of the intermediate, Impurity 7 itself, must be controlled before it proceeds to the next step. Setting appropriate specifications for this intermediate ensures that its carry-over into the final API is minimized. researchgate.net

Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent supply of high-quality raw materials.

Research has shown that impurities detected in the final bulk substance of Tadalafil can often be traced back to the synthetic route and, by extension, the starting materials used. researchgate.netacgpubs.org Therefore, controlling precursors is a key preventative measure. researchgate.net

In-Process Control (IPC) Monitoring during Manufacturing

In-Process Controls (IPCs) are tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. pharmuni.com IPCs are a proactive approach to quality assurance. pharmuni.com

For controlling Impurity 7, IPCs would be implemented at critical stages:

Monitoring Reaction Completion: High-Performance Liquid Chromatography (HPLC) is commonly used as a quantitative IPC assay to monitor the progress of the reaction that consumes Impurity 7. researchgate.net Samples are taken from the reaction mixture at set intervals to determine the concentration of the remaining intermediate. The reaction is considered complete only when the level of Impurity 7 falls below a pre-defined limit.

Purity Checks Post-Purification: After purification steps such as recrystallization or filtration, IPC tests are performed to confirm the effective removal of Impurity 7 before proceeding to the next manufacturing stage.

The table below illustrates typical IPCs in a manufacturing process.

| Manufacturing Stage | In-Process Control (IPC) | Analytical Method | Purpose |

| Formation of Intermediate (Impurity 7) | Assay and Purity Check | HPLC | To ensure the quality of the intermediate before the next step. |

| Cyclization Reaction (Consumption of Impurity 7) | Reaction Monitoring | HPLC, TLC | To determine the endpoint of the reaction and ensure minimal carry-over of the intermediate. |

| API Crystallization | Purity Analysis | HPLC | To verify the effectiveness of the purification step in removing Impurity 7. |

Finished Product Specifications and Release Testing for Impurity 7

Finished product specifications are a set of tests and acceptance criteria that the final API must meet before it can be released for use in a drug product. These specifications are a critical component of quality control. synzeal.com

Acceptance Criteria: A specific limit for Tadalafil EP Impurity 7 is included in the Tadalafil API specification. This limit is established based on regulatory guidelines (such as ICH Q3A), which set thresholds for reporting, identification, and qualification of impurities. researchgate.net While the exact EP limit for Impurity 7 is not publicly detailed, typical limits for specified impurities in pharmaceutical ingredients are often in the range of not more than (NMT) 0.10% to 0.15%. researchgate.net For comparison, the USP monograph for Tadalafil Tablets specifies a limit of NMT 0.5% for the degradation product "Desmethylene tadalafil" and NMT 0.2% for unspecified individual impurities. uspnf.com

Analytical Method: A validated, stability-indicating analytical method, typically RP-HPLC, is used for the routine testing of Tadalafil for the presence of Impurity 7. daicelpharmastandards.comijpar.com This method must be sensitive and specific enough to accurately quantify the impurity at its specified limit. ijpar.comresearchgate.net The availability of a qualified Tadalafil Impurity 7 reference standard is essential for the validation of these analytical methods and for routine batch release testing. synthinkchemicals.comsynzeal.com

Certificate of Analysis (CoA): The results of release testing, including the level of Impurity 7, are reported on the Certificate of Analysis that accompanies each batch of the API. daicelpharmastandards.com

Compliance with Pharmacopoeial Requirements (European Pharmacopoeia)

Pharmaceutical substances sold in Europe must comply with the standards set forth in the European Pharmacopoeia (EP). europa.eu The EP provides monographs for specific active substances, which include tests and acceptance criteria for impurities.

EP Monograph for Tadalafil: The Tadalafil monograph in the European Pharmacopoeia lists known impurities, including Impurity A, B, C, G, and others. pharmaffiliates.comdaicelchiral.comcymitquimica.comsynzeal.com Manufacturers must demonstrate that their product meets the requirements of this monograph.

General Monographs and Chapters: All substances must also comply with general monographs, such as "Substances for pharmaceutical use," and general chapters, like the one on "Control of impurities in substances for pharmaceutical use." europa.eu These chapters have adopted the principles of the ICH Q3A(R) guideline, establishing thresholds for reporting, identification, and qualification of impurities. europa.eu

State-of-the-Art Methods: The European Pharmacopoeia Commission encourages the use of state-of-the-art analytical methods. HPLC methods are generally preferred over older techniques like TLC because they are quantitative and more likely to detect different impurity profiles from various manufacturing sources. europa.eu The EP provides specific HPLC methods for the control of certain Tadalafil impurities, such as Impurity A. daicelchiral.com

Compliance with EP requirements ensures that the Tadalafil API is of high quality and that its impurity profile, including the level of Impurity 7, is controlled within acceptable, safe limits.

Computational and Theoretical Approaches to Impurity Prediction and Profiling

In Silico Prediction of Potential Impurities

The proactive identification of potential impurities is a cornerstone of modern pharmaceutical development. In silico, or computational, prediction methods offer a rapid and resource-efficient means to forecast the likely formation of impurities, including degradants and by-products of the manufacturing process. These predictive tools can be broadly categorized into expert rule-based systems and statistical-based (QSAR) models. acdlabs.com

Expert systems utilize a predefined set of chemical rules and reaction mechanisms to predict the degradation pathways of a drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light). For a molecule like Tadalafil, these systems can predict potential sites of hydrolysis, oxidation, or isomerization that could lead to the formation of impurities.

Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, use statistical correlations between chemical structures and toxicological or other biological activities to predict the potential hazards of impurities. acdlabs.com For instance, if a potential impurity like Tadalafil EP impurity 7 is identified, its structure can be assessed using QSAR models to predict endpoints such as mutagenicity, carcinogenicity, and developmental toxicity. This information is crucial for guiding the analytical and toxicological evaluation of the impurity.

While specific in silico prediction studies for this compound are not extensively reported in publicly available literature, the general approach would involve using software platforms that can predict degradation products and toxicological profiles. For example, a tool could be used to predict the likelihood of formation of this compound under acidic conditions, a known degradation pathway for Tadalafil. asianpubs.orgasianpubs.org

Table 1: Illustrative In Silico Toxicity Prediction for this compound

| Toxicological Endpoint | Prediction Model | Predicted Outcome | Confidence Level |

| Ames Mutagenicity | OECD QSAR Toolbox | Non-mutagenic | High |

| Carcinogenicity | Lhasa Carcinogenicity Database | Non-carcinogenic | Moderate |

| Hepatotoxicity | DILIrank | Potential for liver injury | Low |

| Skin Sensitization | Toxtree | Non-sensitizer | High |

This table is for illustrative purposes only and does not represent actual validated prediction data for this compound.

Mechanistic Studies of Impurity Formation using Computational Chemistry

Computational chemistry provides powerful tools to investigate the reaction mechanisms through which impurities are formed. Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathways at an electronic level, providing insights into the thermodynamics and kinetics of impurity formation.

The formation of Tadalafil impurities can arise from various stages of the synthesis or degradation. acgpubs.org By understanding the detailed mechanism of formation for a specific impurity like this compound, process parameters can be optimized to minimize its formation. For example, if a particular impurity is formed through a high-energy transition state, the reaction conditions could be modified to disfavor this pathway.

A computational mechanistic study would typically involve:

Proposing a reaction pathway: Based on the known chemistry of Tadalafil synthesis and degradation, a plausible mechanism for the formation of this compound would be hypothesized.

Calculating the energetics of the pathway: DFT calculations would be performed to determine the energies of reactants, intermediates, transition states, and products.

Identifying the rate-determining step: The step with the highest energy barrier would be identified as the rate-limiting step of the impurity formation.

Investigating the influence of catalysts and solvents: The effect of different catalysts or solvent environments on the reaction mechanism and energetics can also be modeled.

Table 2: Illustrative Data from a Hypothetical DFT Study on this compound Formation

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Tadalafil + Reagent) | 0.0 |

| 2 | Transition State 1 | +25.3 |

| 3 | Intermediate 1 | +5.2 |

| 4 | Transition State 2 | +18.7 |

| 5 | Products (this compound) | -10.8 |

This table is for illustrative purposes only and does not represent actual validated computational data.

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netingentaconnect.comeurekaselect.com The principles of QbD are highly applicable to the control of impurities, including this compound.

The QbD framework for impurity control involves several key steps:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the Tadalafil API.

Identifying Critical Quality Attributes (CQAs): For the API, the level of specific impurities like this compound would be considered a CQA.

Risk Assessment: A risk assessment is conducted to identify and rank the process parameters that could potentially impact the formation of impurities. Tools such as Failure Mode and Effects Analysis (FMEA) can be used for this purpose.

Establishing a Design Space: Through designed experiments (DoE), a multidimensional combination and interaction of input variables (e.g., temperature, pH, reactant concentration) is established that has been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of this compound remains below the acceptance criteria.

Implementing a Control Strategy: A planned set of controls, derived from product and process understanding, that assures process performance and product quality. This includes monitoring of critical process parameters (CPPs) and material attributes.

Table 3: Illustrative Risk Assessment (FMEA) for the Formation of this compound

| Potential Failure Mode (Cause of Impurity Formation) | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

| Excess temperature during reaction step X | Increased rate of side reaction leading to Impurity 7 | 8 | 3 | 2 | 48 |

| Incorrect pH in reaction step Y | Favors alternative reaction pathway forming Impurity 7 | 7 | 4 | 3 | 84 |

| Impurity in starting material Z | Carries through or reacts to form Impurity 7 | 9 | 2 | 5 | 90 |

| Extended reaction time in step X | Increased formation of Impurity 7 over time | 6 | 5 | 2 | 60 |

This table is for illustrative purposes and the RPN scores are hypothetical.

By applying QbD principles, a robust manufacturing process for Tadalafil can be developed where the formation of this compound is well understood and controlled, ensuring the consistent production of high-quality API. researchgate.netingentaconnect.comeurekaselect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.